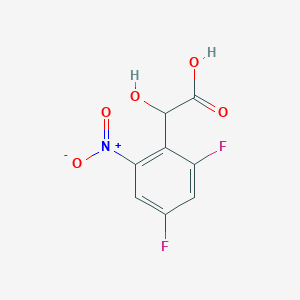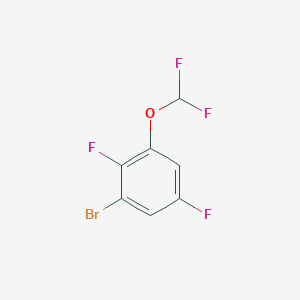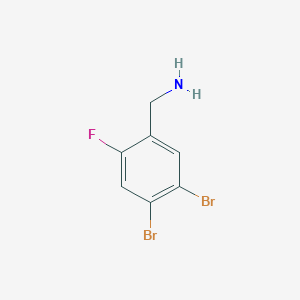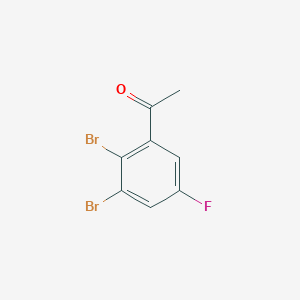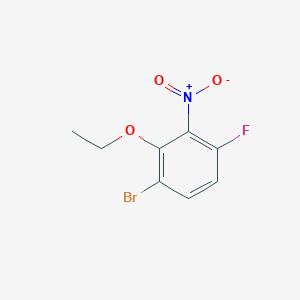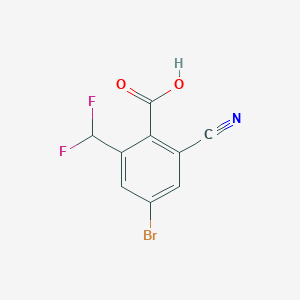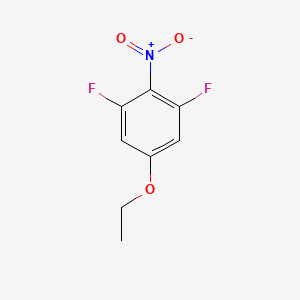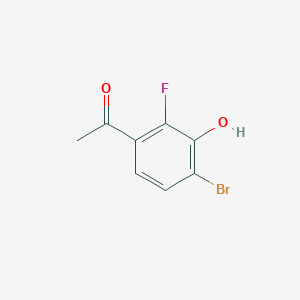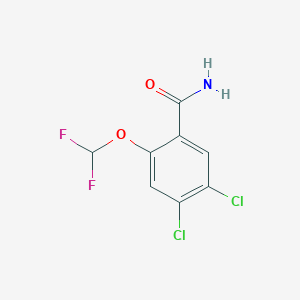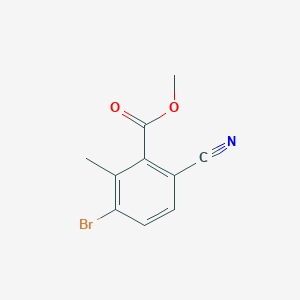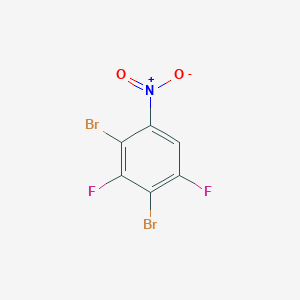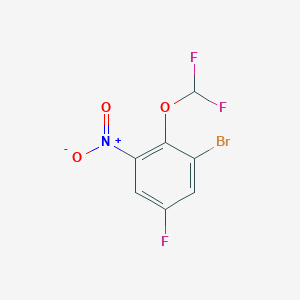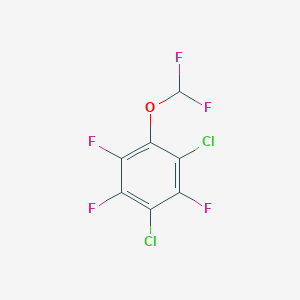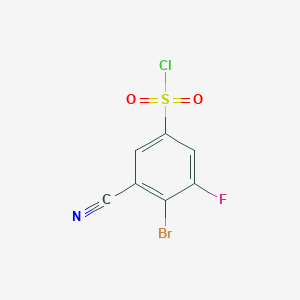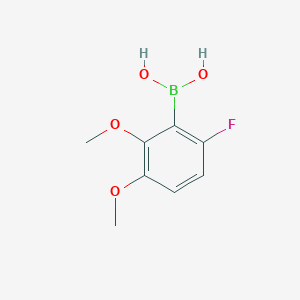
2,3-Dimethoxy-6-fluorophenylboronic acid
Übersicht
Beschreibung
2,3-Dimethoxy-6-fluorophenylboronic acid is a chemical compound with the CAS Number: 1451392-13-4 . It has a molecular weight of 199.97 and is a solid at room temperature . The IUPAC name for this compound is 6-fluoro-2,3-dimethoxyphenylboronic acid .
Molecular Structure Analysis
The InChI code for 2,3-Dimethoxy-6-fluorophenylboronic acid is 1S/C8H10BFO4/c1-13-6-4-3-5 (10)7 (9 (11)12)8 (6)14-2/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, such as 2,3-Dimethoxy-6-fluorophenylboronic acid, are known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is used to form carbon-carbon bonds under mild and functional group tolerant conditions .Physical And Chemical Properties Analysis
2,3-Dimethoxy-6-fluorophenylboronic acid is a solid at room temperature . It has a molecular weight of 199.97 and is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Benzamide Compounds
- Application Summary: This compound is used as a starting material in the synthesis of novel benzamide compounds .
- Methods of Application: The compound is reacted with 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives to produce a series of novel benzamide compounds .
- Results: The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity. Some of these compounds were more effective than the standards used in the study .
2. Furan Platform Chemicals
- Application Summary: This compound could potentially be used in the synthesis of furan platform chemicals (FPCs), which are derived from biomass .
- Methods of Application: The specific methods of application are not detailed in the source, but it generally involves chemical reactions to convert biomass into FPCs .
- Results: The use of biomass for the synthesis of monomers for the manufacture of biodegradable polymers is considered effective. Furan-derived aliphatic C4–C6 diols and diamines are among the compounds that can be synthesized .
3. Suzuki–Miyaura Coupling
- Application Summary: Boronic acids, including “2,3-Dimethoxy-6-fluorophenylboronic acid”, are often used in Suzuki–Miyaura coupling, a type of palladium-catalyzed carbon-carbon bond forming reaction .
- Methods of Application: The specific methods of application are not detailed in the source, but it generally involves the reaction of a boronic acid with a halide or pseudo-halide in the presence of a base and a palladium catalyst .
- Results: The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
4. Synthesis of Chiral Furans
- Application Summary: This compound could potentially be used in the synthesis of chiral furans .
- Methods of Application: The specific methods of application are not detailed in the source, but it generally involves chemical reactions to convert biomass into furan derivatives .
- Results: The use of biomass for the synthesis of monomers for the manufacture of biodegradable polymers is considered effective. Furan-derived aliphatic C4–C6 diols and diamines are among the compounds that can be synthesized .
5. Preparation of Phenylboronic Catechol Esters
- Application Summary: This compound could potentially be used in the preparation of phenylboronic catechol esters .
- Methods of Application: The specific methods of application are not detailed in the source, but it generally involves chemical reactions to convert boronic acids into phenylboronic catechol esters .
- Results: The results are not detailed in the source, but phenylboronic catechol esters are promising anion receptors for polymer electrolytes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-fluoro-2,3-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUMLIMEFPUAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-6-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



